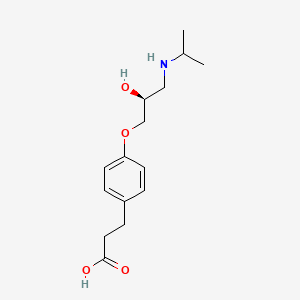

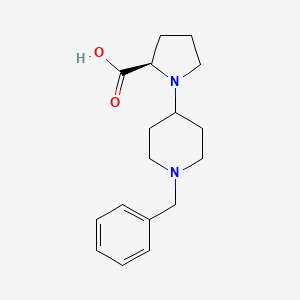

(S)-Esmolol Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-Esmolol Acid is a metabolite of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. Esmolol is commonly used in clinical settings for its rapid onset and short duration of action, making it ideal for acute control of heart rate and blood pressure. This compound is formed through the hydrolysis of Esmolol and retains some of the pharmacological properties of its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Esmolol Acid typically involves the hydrolysis of Esmolol. This process can be carried out under acidic or basic conditions. The reaction involves breaking the ester bond in Esmolol to form this compound and methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The hydrolysis reaction is optimized for temperature, pH, and reaction time to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-Esmolol Acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-Esmolol Acid has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Esmolol and its metabolites.

Biology: It helps in studying the metabolic pathways of beta-blockers and their effects on biological systems.

Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Esmolol, aiding in the development of new beta-blockers.

Industry: It is used in the pharmaceutical industry for quality control and formulation development of Esmolol-based medications.

Mechanism of Action

(S)-Esmolol Acid exerts its effects by interacting with beta-1 adrenergic receptors, similar to its parent compound, Esmolol. It inhibits the action of catecholamines (like adrenaline and noradrenaline) on these receptors, leading to a decrease in heart rate and blood pressure. The molecular pathway involves the inhibition of cyclic AMP (cAMP) production, which reduces the intracellular calcium levels, ultimately leading to decreased cardiac contractility and heart rate.

Comparison with Similar Compounds

Propranolol Acid: A metabolite of Propranolol, another beta-blocker.

Metoprolol Acid: A metabolite of Metoprolol, used for similar clinical indications.

Atenolol Acid: A metabolite of Atenolol, another cardioselective beta-blocker.

Comparison: (S)-Esmolol Acid is unique due to its rapid onset and short duration of action, which is a characteristic inherited from its parent compound, Esmolol. This makes it particularly useful in acute clinical settings where quick and reversible control of heart rate and blood pressure is required. Other beta-blocker metabolites, like Propranolol Acid and Metoprolol Acid, have longer durations of action and are used for chronic management of cardiovascular conditions.

Properties

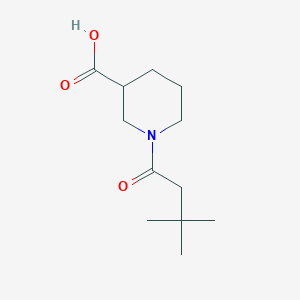

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |

InChI Key |

ILSCWPMGTDPATI-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)

![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)

![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)